Regulatory Identity: Unique Pharmacopoeial Designation as Zolpidem EP Impurity F
This compound's primary differentiation is its official, singular designation as 'Zolpidem EP Impurity F' and 'Zolpidem Related Compound 1 (USP)' . In contrast, its closest analog, Zolpidem EP Impurity D (CAS 836627-56-6), is the 3-bromo derivative (3-bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide) and is classified as a different specified impurity with its own distinct regulatory limits [1].
| Evidence Dimension | Regulatory Classification |
|---|---|
| Target Compound Data | N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide (CAS 402470-91-1) |
| Comparator Or Baseline | Zolpidem EP Impurity D (CAS 836627-56-6; 3-bromo-N,N-dimethyl-4-oxo-4-(p-tolyl)butanamide) |
| Quantified Difference | Different molecular formula (C13H17NO2 vs. C13H16BrNO2) and distinct pharmacopoeial identity. |
| Conditions | European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Zolpidem. |
Why This Matters
For analytical quality control, the specific impurity identity is non-negotiable; using a different impurity standard (e.g., Impurity D) would lead to a failed method validation and non-compliance with regulatory filings.
- [1] Veeprho. (2024). Zolpidem EP Impurity D | CAS 836627-56-6. Product page. Retrieved April 16, 2026. View Source
